Mechanism of Action of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in Cellular Pathways
Mechanism of Action of 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine in Cellular Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide delineates the predicted mechanism of action for the novel compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine. Based on extensive analysis of its core chemical scaffold, this molecule is hypothesized to function as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. The morpholinopyrimidine architecture is a well-established pharmacophore that targets the ATP-binding pocket of these critical kinases. The morpholine moiety, in particular, is crucial for establishing a high-affinity interaction with the kinase hinge region.[1] Inhibition of the PI3K/Akt/mTOR cascade is predicted to block downstream signaling, resulting in the suppression of cell proliferation, induction of G1 cell cycle arrest, and ultimately, apoptosis in susceptible cell populations. This document provides the theoretical framework for this mechanism and presents a series of robust, self-validating experimental protocols to empirically determine the compound's precise cellular and molecular effects.
Introduction: The Morpholinopyrimidine Scaffold as a Privileged Kinase-Targeting Motif
The morpholine ring is a versatile and privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties.[2] When fused with a pyrimidine core, it creates a scaffold with a high propensity for inhibiting protein kinases, a family of enzymes frequently dysregulated in human cancers.[1][3] Numerous clinically advanced inhibitors targeting the PI3K/Akt/mTOR pathway—a central signaling network controlling cell growth, metabolism, and survival—utilize this morpholinopyrimidine or a structurally related core.[4][5]
The molecule 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine belongs to this chemical class. Its mechanism of action can be confidently predicted based on the established structure-activity relationships of its close analogs. The defining feature is the morpholine oxygen's ability to act as a hydrogen bond acceptor, forming a critical bond with the backbone amide of a valine residue within the kinase hinge region (e.g., Val851 in PI3Kα or Val2240 in mTOR).[1] This interaction anchors the inhibitor in the ATP-binding site, preventing the kinase from phosphorylating its substrates and propagating downstream signals.
Primary Cellular Target: The PI3K/Akt/mTOR Signaling Axis
The PI3K/Akt/mTOR pathway is a master regulator of cellular processes and is one of the most commonly activated signaling pathways in human cancer, making it a prime target for therapeutic intervention.[4][5]
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Phosphoinositide 3-Kinases (PI3Ks): These are a family of lipid kinases that, upon activation by growth factor receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).
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Akt (Protein Kinase B): The accumulation of PIP3 at the cell membrane recruits and activates the serine/threonine kinase Akt.
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Mammalian Target of Rapamycin (mTOR): Akt, in turn, phosphorylates and activates numerous downstream targets, including mTOR. mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[4][5]
The subject compound is predicted to be a dual inhibitor, targeting both PI3K and mTOR, a strategy that offers a more comprehensive blockade of the pathway compared to targeting a single node.[1]
Visualizing the PI3K/Akt/mTOR Pathway and Compound's Site of Action
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
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Objective: To quantify the induction of programmed cell death.
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Procedure:
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Treat cells with the compound at 1x and 2x GI50 for 48-72 hours.
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Harvest the cells and wash with cold PBS.
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Resuspend cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
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Incubate in the dark for 15 minutes at room temperature.
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Analyze immediately by flow cytometry.
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Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis/necrosis). [6]
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Conclusion
The compound 4-[5-methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]morpholine is predicted to be a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a mechanism consistent with its morpholinopyrimidine chemical structure. This inhibition is expected to block critical downstream signals required for cell growth and survival, leading to cell cycle arrest at the G1 checkpoint and the induction of apoptosis in cancer cells. The comprehensive suite of experimental protocols detailed in this guide provides a clear and robust framework for researchers to rigorously test this hypothesis, quantify the compound's potency, and definitively establish its cellular mechanism of action. These studies are a critical step in evaluating its potential as a novel therapeutic agent.
References
-
Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]
-
Amuamuta, A., et al. (2019). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Sokolov, S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]
-
Debenham, J.S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Sichaem, J., et al. (2022). Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. Molecules. Available at: [Link]
-
Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Ikezoe, T., et al. (2006). Longitudinal inhibition of PI3K/Akt/mTOR signaling by LY294002 and rapamycin induces growth arrest of adult T-cell leukemia cell. Leukemia Research. Available at: [Link]
-
Zhang, M-R., et al. (2019). Synthesis and evaluation of 4-(2-fluoro-4-[11C]methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide for PET imaging of the metabotropic glutamate receptor 2 in the rat brain. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Maw, H., et al. (2011). The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. Haematologica. Available at: [Link]
-
Sumitomo Pharma. (Date not available). Profiles of Major Products under Development. Sumitomo Pharma Official Website. Available at: [Link]
-
Wiesner, C., et al. (2016). Tetrahydroanthraquinone Derivative (±)-4-Deoxyaustrocortilutein Induces Cell Cycle Arrest and Apoptosis in Melanoma Cells via Upregulation of p21 and p53 and Downregulation of NF-kappaB. Journal of Cancer. Available at: [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Uddin, S., et al. (2021). Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention. Molecules. Available at: [Link]
-
Bohnacker, T., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry. Available at: [Link]
-
Tighadouini, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
-
Therapeutic Target Database. (Date not available). Drug Information for PD173952. TTD. Available at: [Link]
-
Babu, K.S., et al. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
DePinto, W., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Lindsley, C.W., et al. (2018). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Oh, K-S., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetrahydroanthraquinone Derivative (±)-4-Deoxyaustrocortilutein Induces Cell Cycle Arrest and Apoptosis in Melanoma Cells via Upregulation of p21 and p53 and Downregulation of NF-kappaB [jcancer.org]
